molecular formula C9H21O4P B14523918 Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate CAS No. 62456-42-2

Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate

Cat. No.: B14523918
CAS No.: 62456-42-2
M. Wt: 224.23 g/mol
InChI Key: ZERBQJWKQCOEKC-UHFFFAOYSA-N
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Description

Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of sodium hydride as a base in a solvent such as tetrahydrofuran (THF) to deprotonate the dimethyl phosphite, followed by the addition of the alkylating agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters.

Scientific Research Applications

Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphonate substrates.

    Industry: It is used as a flame retardant and plasticizer in various materials.

Mechanism of Action

The mechanism by which Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl phosphite
  • Trimethyl phosphite

Comparison

Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is unique due to its specific alkyl substituents, which can influence its reactivity and applications

Properties

CAS No.

62456-42-2

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-methyl-1-propan-2-yloxypropane

InChI

InChI=1S/C9H21O4P/c1-7(2)9(13-8(3)4)14(10,11-5)12-6/h7-9H,1-6H3

InChI Key

ZERBQJWKQCOEKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(C)C)P(=O)(OC)OC

Origin of Product

United States

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